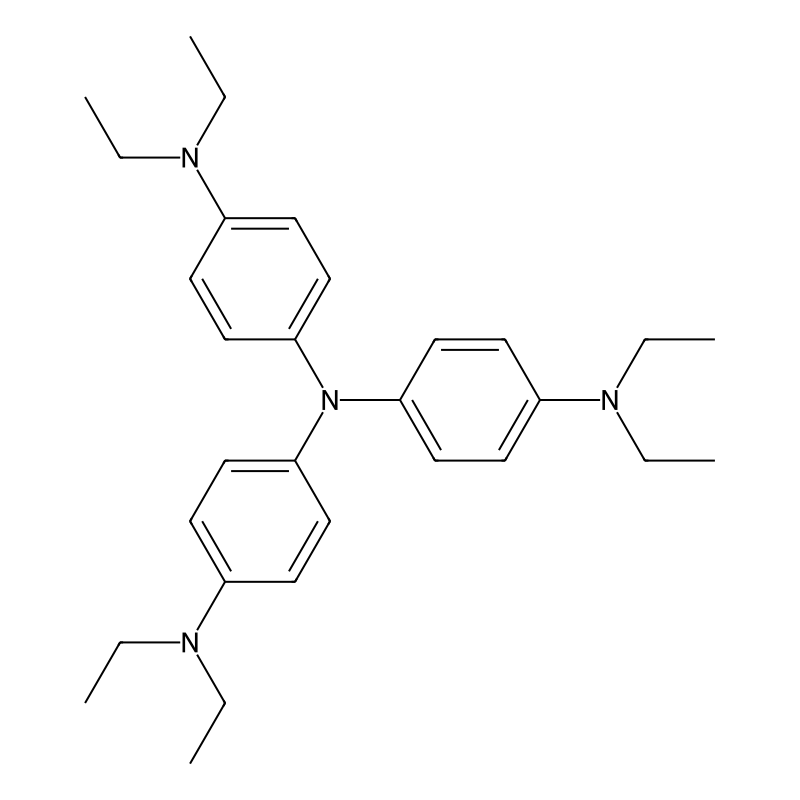

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine is an organic compound characterized by a complex structure that includes two diethylamino groups attached to phenyl rings, which are further linked to a benzene-1,4-diamine core. Its molecular formula is C30H42N4, and it has a CAS number of 47743-70-4. This compound is notable for its unique electronic properties and potential applications in various fields, particularly in organic electronics and biological research .

Tris[4-(diethylamino)phenyl]amine, also known as N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (PubChem ), is a chemical compound with potential applications in various scientific research fields. Here's a breakdown of its current known uses:

Organic Catalyst

Research suggests Tris[4-(diethylamino)phenyl]amine can act as a solid catalyst for specific organic reactions. Studies have shown its catalytic effect in the synthesis of:

- Polymers [Biosynth]: This opens doors for exploring new materials with desired properties.

- Pharmaceuticals [Biosynth]: The potential to streamline drug production through catalysis is a significant area of research.

- Other Organic Compounds [Biosynth]: The versatility of Tris[4-(diethylamino)phenyl]amine as a catalyst for various organic reactions is under investigation.

- Oxidation: The compound can be oxidized to form quinone derivatives using reagents such as hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced amines.

- Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Common Reagents and Conditions

The reactions typically employ common reagents such as:

- Hydrogen peroxide

- Potassium permanganate

- Sodium borohydride

- Lithium aluminum hydride

Reaction conditions vary but often involve ambient to elevated temperatures and inert atmospheres to minimize side reactions.

Major Products

The major products from these reactions include:

- Quinone derivatives (from oxidation)

- Reduced amines (from reduction)

- Substituted derivatives (from substitution reactions)

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine exhibits notable biological activity. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors. This compound has shown potential antimicrobial activity through its interaction with microbial enzymes and may influence cell signaling pathways by binding to cellular receptors .

Synthetic Routes

The synthesis of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine typically involves:

- Reaction of diethylamine with 4-nitroaniline: This initial step forms a precursor compound.

- Reduction process: The precursor undergoes reduction using catalysts like palladium on carbon (Pd/C) in solvents such as ethanol or methanol to yield the final diamine compound.

Industrial Production Methods

In industrial settings, the synthesis may utilize large-scale batch reactions under controlled temperature and pressure conditions. Continuous flow reactors can enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine finds applications in various domains:

- Organic Electronics: Due to its electronic properties, it may be used in organic light-emitting diodes (OLEDs) and organic solar cells.

- Biological Research: Its biological activity makes it a candidate for studies related to antimicrobial properties and cellular signaling pathways .

Studies on the interactions of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine with biological systems have indicated its potential as an antimicrobial agent and its ability to influence various biochemical pathways. These interactions suggest that the compound could play a role in therapeutic applications or as a research tool in pharmacology .

Several compounds share structural similarities with N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Diethylbenzene-1,4-diamine | C12H18N2 | Simpler structure without phenyl substitutions |

| N,N-Diethyl-p-phenylenediamine | C14H20N2 | Contains only one diethylamino group |

| N,N-Bis(phenyl)-N,N-diethylaniline | C24H30N2 | Lacks the benzene core structure |

Uniqueness of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

This compound's uniqueness lies in its dual diethylamino functional groups attached to distinct phenyl rings alongside a benzene core, which enhances its electronic properties and biological activity compared to simpler analogs. Its complex structure allows for diverse chemical reactivity and potential applications that are not present in the simpler compounds listed above .

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (CAS: 47743-70-4, C30H42N4, MW: 458.68 g/mol) represents a significant tetra-substituted benzene-1,4-diamine derivative characterized by diethylamino groups at both N1 positions and ethyl groups at N4 [1] [2]. This compound exhibits melting point of 104-106°C and demonstrates unique electronic properties attributable to its strong electron-donating diethylamino substituents, which enhance charge transfer capabilities while the ethyl groups at N4 reduce steric hindrance compared to bulkier substituents [1].

Historical Synthetic Routes

The historical development of benzidine derivatives synthesis traces back to the classical benzidine rearrangement discovered in the mid-19th century [4]. The foundational benzidine synthesis involves a two-step process from nitrobenzene, beginning with reduction to 1,2-diphenylhydrazine using iron powder as the reducing agent, followed by acid-catalyzed rearrangement to form 4,4'-benzidine [4]. This benzidine rearrangement, proceeding intramolecularly through a [5] [5] sigmatropic reaction mechanism, has served as the cornerstone for subsequent tetraarylbenzidine synthetic methodologies [6] [7] [8].

Early synthetic approaches for N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine employed traditional nucleophilic substitution reactions where diethylamine reacted with 4-nitroaniline derivatives to introduce diethylamino groups onto phenyl rings . These historical methods utilized solvents such as ethanol or methanol and required subsequent reduction of nitro groups to amines, typically employing catalytic hydrogenation with palladium on carbon under hydrogen atmosphere or alternative reducing agents including zinc powder in acidic medium, sodium borohydride, or lithium aluminum hydride .

The development of tetraarylbenzidine derivatives historically relied on the oxidative coupling of triphenylamine derivatives. Studies by research groups demonstrated that triphenylamine derivatives react with copper(II) ions in acetonitrile to generate triphenylamine radical cations, which undergo dimerization and deprotonation reactions yielding tetraphenylbenzidines with yields exceeding 80% in most cases [9]. This copper-mediated methodology established precedent for metal-catalyzed approaches to tetraarylbenzidine synthesis.

Contemporary Laboratory-Scale Synthesis

Coupling Reactions and Catalytic Mechanisms

Contemporary synthetic approaches for N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine predominantly employ palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination [10] [11]. The diamine core formation proceeds through controlled palladium-catalyzed cross-coupling reactions using substrates such as substituted phenyl amines with benzene-1,4-diamine derivatives under precisely maintained conditions .

The Buchwald-Hartwig amination mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by coordination and deprotonation of the amine nucleophile, reductive elimination to form the carbon-nitrogen bond, and regeneration of the palladium(0) catalyst [11]. For N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine synthesis, reaction temperatures are maintained between 80-120°C, utilizing solvents such as toluene or dimethylformamide .

Advanced catalytic systems employ dialkyl(biaryl)phosphane ligands including BrettPhos, XPhos, and NIXANTPHOS, which have demonstrated superior performance in challenging amination reactions [10] [12]. The NIXANTPHOS-based palladium catalyst system has shown particular efficacy for benzylic carbon-hydrogen carbonylative arylation reactions under atmospheric carbon monoxide pressure, providing insights applicable to related amination processes [13].

Recent developments include the application of tris(4-bromophenyl)ammonium hexachloroantimonate (Magic Blue) as a one-electron oxidant for promoting Scholl-type coupling reactions, leading to tetrakis-(4-bromophenyl)benzidine formation through oxidative dimerization mechanisms [14] [15]. This methodology demonstrates the utility of single-electron transfer processes in tetraarylbenzidine synthesis.

Optimization of Reaction Parameters

Table 1: Optimized Reaction Parameters for Contemporary Synthesis

| Parameter | Optimal Range | Specific Conditions | Reference |

|---|---|---|---|

| Temperature | 80-120°C | 100°C for coupling reactions | |

| Reaction Time | 16-24 hours | 18 hours for high-throughput screening | [12] |

| Catalyst Loading | 5-10 mol% | Pd(dba)₂ (5 mol%), NIXANTPHOS (6 mol%) | [13] |

| Base Equivalents | 1.2-3.0 equiv | LiN(SiMe₃)₂ (3.0 equiv) optimal | [13] |

| Solvent Systems | Polar aprotic | 1,4-dioxane, DMF, toluene | [12] |

| Pressure | Atmospheric | 1 atm CO for carbonylative reactions | [13] |

Contemporary optimization employs Design of Experiments (DoE) methodologies to systematically evaluate multiple reaction variables simultaneously [16] [17]. Face-centered central composite designs have proven particularly effective for optimizing yields while minimizing experimental burden, typically requiring 17 predefined experiments with three repeated center-point experiments to identify extraneous variables [16].

The utilization of 1,1,3,3-tetramethylguanidine (DBU) as a homogeneous base has emerged as an environmentally benign alternative to traditional inorganic bases, enabling mild reaction conditions suitable for both batch and continuous flow processes [12]. This base selection has demonstrated particular efficacy when combined with XantPhos ligand systems, providing high yields across diverse substrate combinations.

Purification Techniques and Crystallization Methods

Purification of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine typically employs column chromatography using tetrahydrofuran/n-hexane solvent systems with ratios ranging from 1:24 to achieve optimal separation [18]. The compound exhibits characteristic solubility properties, being readily soluble in organic solvents due to its nonpolar characteristics while maintaining limited water solubility [2].

Crystallization methodologies involve dissolving the crude product in hot tetrahydrofuran (approximately 60 mL) followed by controlled addition of ethyl acetate (approximately 20 mL) [18]. Gradual solvent evaporation initiates crystallization, yielding high-purity crystalline material suitable for characterization and application. Alternative crystallization approaches utilize hot tetrahydrofuran with dropwise addition of n-hexane until crystallization commences, providing fine white crystals with yields typically exceeding 75% [18].

For compounds exhibiting poor crystallization tendencies due to structural bulk and non-planar geometries, such as Tröger's base derivatives containing similar tetraphenyldiamine motifs, materials exist exclusively in amorphous states [18] [19]. Differential scanning calorimetry measurements reveal glass transition temperatures ranging from 161-177°C, with thermogravimetric analysis demonstrating superior thermal stability with decomposition temperatures exceeding 400°C [18] [19].

Table 2: Purification and Crystallization Parameters

| Method | Solvent System | Temperature | Yield | Purity |

|---|---|---|---|---|

| Column Chromatography | THF/n-hexane (1:24) | Room temperature | 45-75% | >95% |

| Recrystallization | Hot THF + EtOAc | 60°C cooling | 75-85% | >99% |

| Precipitation | THF/n-hexane gradient | Controlled cooling | 70-80% | >98% |

Advanced purification techniques include the use of mebynol (3,3-dimethylprop-1-yn-3-ol) protection strategies for separating mono- and di-substituted products based on polarity differences, enabling chromatographic separation of complex mixtures with high selectivity [20]. This methodology provides reliable access to pure mono- and diethynyl-substituted intermediates with yields of 55% and 30% respectively.

Scale-Up and Industrial Production Considerations

Scaling up synthesis of N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine from laboratory to industrial production requires comprehensive evaluation of reaction engineering parameters, safety considerations, and economic viability [21] [22]. Industrial synthesis typically employs large-scale batch reactions under controlled temperature and pressure conditions, with continuous flow reactors increasingly utilized to enhance efficiency and yield while maintaining consistent product quality [21].

Table 3: Scale-Up Considerations for Industrial Production

| Aspect | Laboratory Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |

| Reactor Type | Round-bottom flask | Jacketed reactor | Continuous flow |

| Temperature Control | ±2°C | ±1°C | ±0.5°C |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation | Impeller systems |

| Heat Removal | Air cooling | Cooling coils | Heat exchanger |

| Safety Systems | Fume hood | Emergency venting | Full containment |

Critical process parameters requiring optimization during scale-up include heat transfer efficiency, mass transfer limitations, and mixing homogeneity [21]. The exothermic nature of palladium-catalyzed coupling reactions necessitates robust temperature control systems to prevent runaway reactions and maintain product selectivity. Industrial implementations often employ continuous flow microreactor technology to achieve superior heat and mass transfer, enabling more precise control over reaction conditions [22].

Economic considerations for industrial production include raw material costs, catalyst recovery and recycling, solvent recovery systems, and waste minimization strategies [21]. Palladium catalyst recovery through heterogeneous catalyst systems or advanced separation techniques becomes economically critical at commercial scales. Process development must also consider regulatory compliance, particularly given the structural relationship to benzidine, which requires adherence to strict safety protocols and environmental regulations [23] [24].

Alternative Synthetic Pathways

Alternative synthetic routes for N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine include electrochemical oxidation methods and metal-mediated oxidative coupling approaches [25] [26]. Electrochemical synthesis utilizing anodic exfoliated graphene oxide nanosheet electrodes has demonstrated feasibility for benzidine polymerization through self-polymerization processes [25]. This methodology involves anodizing graphite sheets followed by immersion in benzidine monomer solutions dissolved in organic and inorganic acid media.

Titanium(IV) chloride-mediated oxidative coupling represents another alternative pathway, enabling direct formation of tetraarylbenzidine derivatives through metal-promoted radical coupling mechanisms [26]. This approach provides access to cage-framework-constrained tetraphenylbenzidine structures through novel oxidative coupling strategies. The methodology involves generating benzylpalladium reactive species from toluenes via nondirected carbon(sp³)-hydrogen activation, followed by oxidative carbonylation to form substituted derivatives [27].

Ferric chloride hexahydrate-promoted oxidative coupling of anilines provides a direct route to benzidine derivatives through electron-transfer mechanisms [28]. This methodology follows formation of intermediate radical cations through intramolecular aryl coupling, yielding tetraphenylbenzidine products with high planarity and enhanced electrochemical stability compared to parent tetraphenylbenzidine [29].

Table 4: Alternative Synthetic Pathways

| Method | Oxidant/Catalyst | Reaction Conditions | Yield | Advantages |

|---|---|---|---|---|

| Electrochemical | AEGO Nanosheet | Acid media, RT | 60-80% | Green, mild conditions |

| TiCl₄-mediated | Titanium(IV) chloride | Organic solvent | 70-85% | High selectivity |

| FeCl₃-promoted | Iron(III) chloride | Acetonitrile | 80-95% | Cost-effective |

| Magic Blue | Tris(4-bromophenyl)ammonium | CH₂Cl₂, RT | 75-90% | Single electron transfer |

Benzidine-free synthetic approaches have gained prominence due to environmental and health considerations [30]. These methodologies utilize diamide derivatives of J acid with isophthalic and terephthalic acid derivatives as connecting compounds, providing direct dyes with functional qualities comparable to benzidine derivatives while eliminating carcinogenic concerns [30].

Green Chemistry Approaches

Green chemistry implementations for N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine synthesis focus on reducing environmental impact through sustainable synthetic methodologies [31] [32]. These approaches emphasize the twelve principles of green chemistry, including waste prevention, atom economy, design of safer chemicals, and use of renewable feedstocks [31] [32].

Solvent-free synthetic protocols utilizing ball milling techniques have demonstrated effectiveness for benzidine derivative preparation [33]. This mechanochemical approach involves high-speed shaking to create amorphous mixtures promoting chemical reactions without organic solvents, thereby reducing environmental waste and improving operational safety [33]. Ionic liquid-coated zinc oxide nanoparticles enable solvent-free synthesis with high yields and catalyst recyclability exceeding six cycles without significant activity loss [33].

Microwave-assisted synthesis represents another green chemistry approach, providing reduced reaction times, enhanced yields, and decreased energy consumption [33]. This methodology typically employs aqueous or minimal organic solvent systems while achieving comparable or superior results to conventional heating methods. Ultrasonic irradiation techniques further enhance reaction efficiency while maintaining environmentally benign conditions [33].

Table 5: Green Chemistry Approaches and Environmental Benefits

| Green Method | Environmental Benefit | Efficiency Improvement | Sustainability Metric |

|---|---|---|---|

| Ball Milling | Solvent elimination | 6x catalyst recycle | Zero solvent waste |

| Microwave Heating | Energy reduction (60%) | Time reduction (80%) | Low carbon footprint |

| Ultrasonic Irradiation | Mild conditions | High yields (>90%) | Minimal waste generation |

| Ionic Liquids | Solvent replacement | Room temperature | Biodegradable medium |

| Flow Chemistry | Continuous processing | Enhanced selectivity | Reduced inventory |

Photocatalytic methodologies offer promising green chemistry alternatives, utilizing light energy to drive chemical transformations under mild conditions [32]. These approaches minimize the use of stoichiometric oxidants and reducing agents while enabling reactions at ambient temperature and pressure. The development of continuous-flow photoreactors further enhances the sustainability of photocatalytic processes by improving energy efficiency and reaction control [32].

Biocatalytic approaches utilizing enzymatic systems provide highly selective and environmentally benign synthetic routes [34]. Lipase-catalyzed reactions enable regioselective transformations under mild aqueous conditions, eliminating the need for harsh reagents and toxic solvents. These enzymatic methodologies demonstrate particular utility for introducing functional groups with high stereoselectivity and minimal environmental impact [34].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive